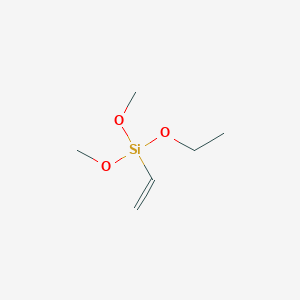

Ethenyl(ethoxy)dimethoxysilane

Description

Overview of Silane (B1218182) Coupling Agents in Advanced Materials Science

Silane coupling agents are organosilicon compounds that possess a unique bifunctional structure. hskbrchemical.comspast.org This structure typically consists of an organic functional group and a hydrolyzable alkoxy group. spast.orgmdpi.com The alkoxy groups, upon hydrolysis, form reactive silanol (B1196071) groups (Si-OH) which can then form strong, covalent bonds with the surface of inorganic materials such as glass, metals, and silica (B1680970). spast.orgrussoindustrial.rugelest.commdpi.com Simultaneously, the organofunctional group is designed to be compatible with and react with an organic polymer matrix. hskbrchemical.commdpi.com This dual reactivity allows silane coupling agents to act as molecular bridges, effectively coupling dissimilar materials and leading to significant improvements in the mechanical strength, adhesion, and durability of composite materials. hskbrchemical.comalfa-chemistry.comresearchgate.net

The applications of silane coupling agents are extensive and continue to grow. They are crucial in the manufacturing of fiberglass-reinforced composites, where they enhance the bond between the glass fibers and the polymer resin, which was one of their earliest and most significant applications. researchgate.net They are also widely used as adhesion promoters in coatings, adhesives, and sealants, improving the bond between the coating and the substrate. alfa-chemistry.comontosight.aiontosight.ai Furthermore, they function as surface modifiers for fillers and pigments in plastics and rubber, leading to better dispersion and improved mechanical properties of the final product. youtube.comalfa-chemistry.com

Contextualization of Ethenyl(ethoxy)dimethoxysilane within Organosilicon Compounds

This compound, also known by other names such as ethoxydimethylvinylsilane, belongs to the family of organoalkoxysilanes. jxpinhan.comnist.gov Its chemical structure is characterized by a central silicon atom bonded to an ethenyl (vinyl) group, an ethoxy group, and two methoxy (B1213986) groups. ontosight.ai The ethenyl group serves as the organofunctional part of the molecule, capable of participating in polymerization reactions, particularly with polymers like polyethylene (B3416737). ontosight.aiontosight.ai The ethoxy and methoxy groups are the hydrolyzable moieties that, upon reaction with water, form silanol groups. These silanol groups can then condense with hydroxyl groups on inorganic surfaces or with other silanol groups to form a stable siloxane (Si-O-Si) network. spast.orgrussoindustrial.ru

This specific combination of functional groups makes this compound a versatile crosslinking and coupling agent. The vinyl group provides a reactive site for grafting onto polymer chains, while the alkoxy groups enable bonding to inorganic substrates or fillers. ontosight.aiontosight.ai

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 5356-83-2 |

| Molecular Formula | C6H14OSi |

| Molecular Weight | 130.26 g/mol |

| Synonyms | Ethoxydimethylvinylsilane, Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Dimethyl(ethenyl)silyloxyethane, Dimethyl(vinyl)silyl ethyl ether |

This table summarizes the key identifiers for this compound. jxpinhan.comnist.gov

Historical Development and Evolution of Organosilane Research Methodologies

The journey of organosilane chemistry began in the 19th century with the first synthesis of silanes. ulprospector.com However, the true potential of these compounds as coupling agents was not realized until the 1940s. hskbrchemical.comresearchgate.net This discovery was driven by the need to improve the performance of fiberglass-reinforced polyester (B1180765) composites, which suffered from poor water resistance and a subsequent loss of strength. researchgate.net Researchers found that treating the glass fibers with organofunctional silanes dramatically improved the adhesion between the glass and the polyester resin, leading to composites with significantly enhanced and durable mechanical properties. researchgate.net

Early research methodologies were largely empirical, focusing on the synthesis of new silane structures and evaluating their performance in various applications. Over the decades, the understanding of the underlying reaction mechanisms has deepened significantly. The kinetics of hydrolysis and condensation of alkoxysilanes have been extensively studied, revealing the influence of factors such as pH, catalysts, solvent, and the nature of the organic and alkoxy groups on the reaction rates. researchgate.netbohrium.comnih.gov

Modern research employs a wide array of sophisticated analytical techniques to characterize organosilanes and their interactions with surfaces. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the kinetics of polymerization. researchgate.netnih.gov The development of computational chemistry methods, such as Density Functional Theory (DFT), has also provided powerful tools for studying reaction mechanisms at the molecular level. nih.gov

Current Research Landscape and Driving Forces in Organosilane Applications

The current research landscape for organosilanes is vibrant and driven by several key factors, including the continuous demand for high-performance materials and a growing emphasis on sustainability. hskbrchemical.com Researchers are actively exploring new applications for organosilanes in diverse fields such as nanotechnology, biomedical devices, and environmentally friendly coatings. russoindustrial.ruhskbrchemical.com

In nanotechnology, organosilanes are used to functionalize the surface of nanoparticles, improving their dispersion and compatibility with polymer matrices to create advanced nanocomposites. hskbrchemical.com The biomedical field is another promising area, with organosilanes being investigated for use in drug delivery systems and as biocompatible coatings for medical implants. mdpi.comhskbrchemical.com

A significant driving force in current research is the development of "green" or environmentally sustainable chemical processes. hskbrchemical.com This includes the design of organosilanes that are less hazardous and the development of more efficient and environmentally benign synthesis and application methods. For instance, there is a focus on developing water-based silane systems to reduce the use of volatile organic compounds (VOCs) in coatings and adhesives. russoindustrial.ru The versatility of organosilanes continues to inspire innovation, with ongoing efforts to tailor their molecular architecture to meet the specific demands of new and challenging applications. mdpi.com

Structure

3D Structure

Properties

CAS No. |

10576-17-7 |

|---|---|

Molecular Formula |

C6H14O3Si |

Molecular Weight |

162.26 g/mol |

IUPAC Name |

ethenyl-ethoxy-dimethoxysilane |

InChI |

InChI=1S/C6H14O3Si/c1-5-9-10(6-2,7-3)8-4/h6H,2,5H2,1,3-4H3 |

InChI Key |

UDIUZJMRSKZJOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C=C)(OC)OC |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of Ethenyl Ethoxy Dimethoxysilane

Hydrolysis Pathways of Alkoxysilane Groups

The initial step in the reaction of ethenyl(ethoxy)dimethoxysilane is the hydrolysis of its alkoxysilane groups (ethoxy and methoxy) to form silanol (B1196071) groups (Si-OH). This reaction is a prerequisite for the subsequent condensation and formation of a polysiloxane network. ncsu.edu The hydrolysis process involves the substitution of the -OR groups with -OH groups from water. nih.gov

Catalysis in Hydrolysis Reactions (Acidic, Alkaline, Neutral Media)

The hydrolysis of alkoxysilanes like this compound can be catalyzed by acids, bases, or occur in neutral media, with the reaction mechanism and rate varying significantly with pH. nih.govunm.edu

Acidic Catalysis: In an acidic medium, the hydrolysis reaction is initiated by the protonation of the alkoxy group. unm.edugelest.com This makes the silicon atom more electrophilic and susceptible to a backside attack by water. nih.gov The reaction proceeds via an SN2 mechanism involving a pentacoordinate transition state. nih.gov Acid catalysis is generally faster than base catalysis for hydrolysis. gelest.comresearchgate.net The rate of hydrolysis increases as the hydrogen ion concentration increases. researchgate.net

Alkaline Catalysis: Under alkaline conditions, the hydrolysis occurs through the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol group on the silicon atom. nih.govunm.edu This also proceeds via an SN2-Si mechanism with a penta- or hexavalent intermediate. nih.gov In contrast to acidic conditions, where the reaction rate is primarily influenced by the ease of protonation, in basic media, both steric and inductive effects of the substituents on the silicon atom play a crucial role. nih.gov

Neutral Media: In neutral, low ionic conditions and in the absence of autocatalytic functionalities, alkoxysilanes can be stable in water for extended periods. gelest.com The rate of hydrolysis is slowest around a pH of 7. unm.edu

The reactivity of the alkoxy groups also plays a role. Methoxy (B1213986) groups (-OCH₃) are generally more reactive and hydrolyze faster than ethoxy groups (-OC₂H₅). gelest.comshinetsusilicone-global.com

Influence of Water/Silane (B1218182) Ratio on Hydrolysis Kinetics

The ratio of water to silane is a critical parameter that significantly influences the kinetics of the hydrolysis reaction. nih.gov Stoichiometrically, a certain amount of water is required to fully hydrolyze the alkoxide groups. nih.gov

Increasing the water content generally enhances the rate of hydrolysis up to a certain point. nih.gov However, an excessive amount of water can inhibit the reaction, likely due to a decrease in the solubility of the alkoxysilane. nih.gov The water/silane ratio not only affects the kinetics but also has a profound impact on the structure of the resulting oligomers and the final polymer network. nih.gov For instance, in acidic media, the structure of the products is highly dependent on the water content, whereas in neutral or basic conditions, this effect is less pronounced. nih.gov

Reaction Order with Respect to Reactants (Alkoxysilane, Water, Catalyst)

Under acidic conditions, the reaction rate can show a non-linear dependence on the water concentration. researchgate.net In alkaline media, the reaction order with respect to the catalyst (hydroxide ions) can vary. For some silanes, the reaction is first order in hydroxide, while for others, a second-order dependence has been observed, potentially indicating a change in the rate-determining step. tandfonline.com The reaction mechanisms can differ from previously suggested models, with negative and positive charges accumulating in the transition state in alkaline and acidic media, respectively. dntb.gov.uanih.govresearchgate.net

Condensation Mechanisms and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form a three-dimensional siloxane (Si-O-Si) network. nih.gov

Silanol Group Formation and Intercondensation Reactions

The formation of silanol groups (Si-OH) is the direct result of the hydrolysis of the ethoxy and methoxy groups on the this compound molecule. nih.gov These silanols are intermediates that are generally not stable and readily participate in condensation reactions. gelest.com

Condensation can occur between two silanol groups, eliminating a water molecule, or between a silanol group and an unhydrolyzed alkoxy group, eliminating an alcohol molecule. nih.gov The kinetics of condensation are more complex than those of hydrolysis and involve multiple individual reaction rates. nih.gov The conditions that favor hydrolysis, such as the presence of catalysts, also promote condensation. gelest.com

Formation of Siloxane Bridges (Si-O-Si)

The intercondensation of silanol groups leads to the formation of siloxane bridges (Si-O-Si), which are the fundamental building blocks of the resulting polysiloxane network. nih.govumich.edu The structure of this network, whether it is more linear or highly branched, is influenced by the reaction conditions, including pH and the water/silane ratio. unm.edu

Acid-catalyzed condensation with low water-to-silane ratios tends to produce less branched, "polymeric" networks. This is because protonated silanols preferentially condense with the least acidic silanol end groups. nih.govunm.edu

Base-catalyzed condensation with high water-to-silane ratios typically results in more highly branched, "colloidal" particles. unm.edu

The continuous formation of these siloxane bridges ultimately leads to the gelation and solidification of the material.

Steric and Inductive Factors Influencing Condensation Rates

The rate of condensation of this compound is significantly influenced by both steric and inductive effects originating from its constituent groups: the ethenyl (vinyl) group, the single ethoxy group, and the two methoxy groups.

Steric Factors: Steric hindrance plays a crucial role, particularly during the condensation reaction. nih.gov The alkoxy groups (methoxy and ethoxy) shield the central silicon atom from nucleophilic attack by silanol groups (Si-OH) or other alkoxysilanes. Generally, larger alkoxy groups create more significant steric hindrance, slowing down the reaction rate. In this compound, the ethoxy group is sterically bulkier than the methoxy groups. Consequently, the methoxy groups are expected to hydrolyze and participate in condensation reactions at a faster rate. unm.edu

Table 1: Influence of Steric and Inductive Effects on Reaction Rates

| Factor | Group | Effect on Silicon Atom | Influence on Hydrolysis Rate | Influence on Condensation Rate |

| Steric Hindrance | Methoxy (-OCH₃) | Less bulky | Faster | Faster |

| Ethoxy (-OCH₂CH₃) | More bulky | Slower | Slower | |

| Inductive Effect | Ethenyl (Vinyl) (-CH=CH₂) | Electron-withdrawing | Accelerates | Less direct effect than sterics |

Polymerization Kinetics and Stages

The transformation of this compound into a polymer network occurs in distinct stages, beginning with homogeneous reactions in solution and progressing to a heterogeneous system as the polymer grows.

Early Stage Homogeneous Reactions

The polymerization process begins in a homogeneous solution, typically a mixture of the silane, water, and a solvent like ethanol (B145695) to ensure miscibility. nih.gov This early stage is characterized by two primary reactions:

Hydrolysis: The ethoxy and methoxy groups react with water, often catalyzed by an acid or base, to form silanol groups (Si-OH) and the corresponding alcohol (ethanol or methanol). nih.gov This is a stepwise process, and intermediates with one, two, or all three alkoxy groups hydrolyzed can exist simultaneously.

Initial Condensation: The newly formed silanols are highly reactive and undergo condensation with other silanols (releasing water) or with remaining alkoxy groups (releasing alcohol) to form siloxane bridges (Si-O-Si). nih.gov This results in the formation of dimers, trimers, and other small, soluble oligomers. nih.gov During this phase, the reaction mixture remains a clear, single-phase solution.

The kinetics in this stage are complex, as they involve numerous parallel and consecutive hydrolysis and condensation reactions, each with its own rate constant. gelest.com

Heterogeneous Reactions and Phase Separation (Sol-Gel Processes)

As the condensation reactions proceed, the oligomers increase in molecular weight and cross-linking density. nih.gov When these growing polysiloxane structures reach a critical size, they may become insoluble in the surrounding solvent, leading to phase separation. nih.govosti.gov This transition marks the shift from a homogeneous to a heterogeneous system, a hallmark of the sol-gel process. mdpi.com

The system evolves from a "sol" (a colloidal suspension of solid particles in a liquid) to a "gel" (a continuous solid network enclosing the liquid phase). nih.gov This phase separation can be induced by the chemical reaction itself, a phenomenon sometimes termed "chemical cooling". nih.gov The reaction kinetics and the resulting morphology are heavily dependent on factors like pH, water-to-silane ratio, and catalyst type. nih.gov For instance, different rates of hydrolysis and condensation between the organosilane and a co-precursor like tetraethoxysilane (TEOS) can lead to the formation of distinct phase-separated domains. acs.org Once particles have nucleated, further reaction predominantly occurs at the particle-solution interface, causing the particles to grow and eventually interconnect to form the gel network. mdpi.com

Table 2: Stages of Sol-Gel Polymerization

| Stage | Description | System Phase | Key Processes |

| 1. Homogeneous | Monomers and small oligomers are fully dissolved. | Single-phase solution (Sol) | Hydrolysis of alkoxy groups. Water/alcohol condensation forming dimers and trimers. |

| 2. Nucleation | Growing oligomers become insoluble and form nuclei. | Transition to two-phase | Aggregation of oligomers into primary particles. |

| 3. Growth | Monomers and small oligomers add to the surface of existing particles. | Heterogeneous (Sol) | Particle growth via surface condensation reactions. |

| 4. Gelation | Particles link together to form a continuous, sample-spanning network. | Solid network in liquid (Gel) | Inter-particle condensation, formation of a rigid structure. |

Oligomerization Kinetics and Mechanisms

Oligomerization is the process of forming low-molecular-weight polymers (oligomers) during the initial stages of condensation. For this compound, this involves the step-wise connection of monomer units. The structure of these oligomers can vary significantly, from simple linear chains to more complex branched or cyclic structures. researchgate.netresearchgate.net

The formation of specific structures is a competitive process. For example, intramolecular condensation within a single, sufficiently long oligomer chain can lead to the formation of cyclic siloxanes. Intermolecular condensation between different oligomers or between an oligomer and a monomer leads to the growth of linear or branched chains. nih.gov The tendency to form cage-like or cyclic structures versus an extended gel network is influenced by reaction conditions. researchgate.net The kinetics are governed by the relative rates of the various possible condensation reactions, which are in turn affected by steric hindrance, inductive effects, and catalyst choice. nih.govnih.gov Advanced techniques like mass spectrometry and NMR spectroscopy are often required to identify the diverse range of oligomeric species formed during the reaction. nih.govnih.gov

Vinyl Group Reactivity and Polymerization

Separate from the hydrolysis and condensation of its alkoxy groups, the ethenyl (vinyl) group of this compound can participate in its own polymerization reactions, most notably through radical polymerization. This allows for the formation of a carbon-carbon polymer backbone, creating organic-inorganic hybrid materials.

Radical Polymerization Mechanisms Involving Ethenyl Groups

Radical polymerization is a chain reaction that proceeds through three main steps: initiation, propagation, and termination. youtube.comlumenlearning.com

Initiation: The process is started by a radical initiator, such as a peroxide or an azo compound (e.g., AIBN), which decomposes upon heating or UV irradiation to form free radicals. libretexts.org This initial radical then adds across the C=C double bond of the ethenyl group, breaking the pi bond and creating a new, larger radical centered on the carbon atom adjacent to the silicon. youtube.com

Propagation: The newly formed radical is reactive and adds to the ethenyl group of another monomer molecule. This step repeats, rapidly adding monomer units and propagating the radical site along the growing polymer chain. lumenlearning.com This process leads to the formation of a long polymer chain with a backbone consisting of repeating -CH₂-CH(Si)- units. The polymerization of vinyl silanes can sometimes be influenced by the silane's ability to act as a chain transfer agent. acs.org

Termination: The chain growth eventually stops when two growing radical chains react with each other. This can occur through combination , where the two radicals form a single covalent bond, or through disproportionation , where one radical abstracts a hydrogen atom from the other, resulting in one saturated and one unsaturated chain end. youtube.com

Table 3: Mechanism of Radical Polymerization of the Ethenyl Group

| Stage | Reaction Description |

| Initiation | An initiator radical (R•) attacks the vinyl group's double bond: R• + CH₂=CH-Si(OR)₃ → R-CH₂-C•H-Si(OR)₃ |

| Propagation | The new radical adds to another monomer: R-CH₂-C•H-Si(OR)₃ + CH₂=CH-Si(OR)₃ → R-(CH₂-CH(Si(OR)₃))₂-• |

| Termination | Two growing chains combine or disproportionate to end the reaction. |

Surface-Assisted Reactions and Coupling Motifs

The primary mechanism by which this compound functions as a coupling agent involves surface-assisted reactions, which can be broadly categorized into a two-step process: hydrolysis and condensation. ontosight.ainih.gov This process is fundamental to creating a durable interface between inorganic substrates and organic polymer matrices. nih.gov

Hydrolysis: The initial step is the hydrolysis of the alkoxy groups (one ethoxy and two methoxy groups) attached to the silicon atom. In the presence of water, these groups are replaced by hydroxyl groups, converting the silane molecule into a reactive silanetriol. The general formula for a silane coupling agent highlights these hydrolyzable groups, which, upon reaction, form the reactive silanol. thenanoholdings.com This reaction can be catalyzed by acids or bases. nih.gov The hydrolysis rate of different alkoxy groups can vary, with methoxy groups generally hydrolyzing faster than ethoxy groups.

Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

Intermolecular Condensation: The silanols can react with each other to form stable siloxane bridges (Si-O-Si). This self-condensation can lead to the formation of an oligomeric or polymeric siloxane network in the region near the surface. nih.gov

Surface Reaction: The silanols can react with hydroxyl groups present on the surface of an inorganic substrate, such as silica (B1680970), glass, or metal oxides. ontosight.aithenanoholdings.com This reaction forms covalent Si-O-Substrate bonds, effectively grafting the silane molecule onto the surface. ontosight.ai

These condensation reactions result in the formation of a robust, covalently bonded interface. The ethenyl (vinyl) group of the silane molecule remains oriented away from the substrate surface, available to react or copolymerize with an organic polymer matrix during a subsequent processing step. nih.govnycu.edu.tw This dual reactivity allows the silane to act as a molecular bridge, establishing the critical coupling motif that enhances adhesion and improves the mechanical and chemical properties of the final composite material. ontosight.aiimapsjmep.org

Comparative Mechanistic Studies with Related Silanes and Organic Analogs

To better understand the reactivity of this compound, it is useful to compare its reaction mechanisms with those of related silanes and their organic analogs. Such comparisons provide insight into the influence of specific functional groups and the central silicon atom on the molecule's chemical behavior.

Comparison of Cyclohexene (B86901) Oxide and Glycidyl (B131873) Epoxy Group Reactivity

While this compound possesses a vinyl group, a useful comparison can be drawn from studies on silanes functionalized with different epoxy groups, namely the cyclohexene oxide group and the glycidyl epoxy group. These epoxy silanes are also used as coupling agents, and the reactivity of their respective epoxy rings offers a valuable parallel for understanding functional group reactivity in organofunctional silanes. nih.govpaint.org

Key differences in reactivity and stability have been observed:

Reactivity: Glycidoxy silanes, which contain a terminal epoxy group (an oxirane ring attached to a propyl chain), are generally more reactive in ring-opening reactions than epoxycyclohexyl silanes. paint.org This higher reactivity is attributed to the terminal position of the epoxy group, which is less sterically hindered.

This comparison demonstrates a common trade-off in coupling agent design: the balance between the reactivity of the organofunctional group and the stability of the molecule, particularly in aqueous formulations.

Interactive Table: Reactivity of Epoxy-Functionalized Silanes

| Feature | Cyclohexene Oxide Silanes | Glycidyl Epoxy Silanes |

|---|---|---|

| Epoxy Group Position | Internal (part of a ring) | Terminal |

| Reactivity | Lower | Higher |

| Aqueous Stability | Higher | Lower |

| Primary Use Case | Stable one-pack systems, emulsions | Two-pack systems requiring ambient cure |

H-Abstraction Reactions in Silanes vs. Alkanes

A fundamental comparison can be made between the H-abstraction reactions in silanes and their analogous alkanes. Theoretical and experimental studies reveal significant discrepancies in the reaction kinetics and thermodynamics between Si-H and C-H bonds. nih.govnih.gov

Research shows that H-abstraction from a silicon site in a silane has a much lower energy barrier compared to abstraction from an equivalent carbon site in its alkane counterpart. nih.govacs.org For example, the barrier energy for H-abstraction from silane (SiH₄) by a hydrogen radical is 4.9 kcal/mol, whereas for methane (B114726) (CH₄), it is 13.4 kcal/mol. acs.org This trend is consistent across various silanes and is primarily attributed to the lower bond dissociation energy (BDE) of the Si-H bond compared to the C-H bond. acs.org

Consequently, the rate constants for H-abstraction from silanes are substantially higher than those for their alkane analogs, particularly at lower temperatures. nih.govacs.org This indicates that the Si-H bond is more reactive and susceptible to radical attack than a corresponding C-H bond.

Furthermore, studies have shown that H-abstraction from primary carbon sites within organosilanes (like the methyl groups in trimethylsilane) generally have lower barrier energies than similar reactions in their alkane counterparts (like isobutane). nih.gov This suggests that the presence of the silicon atom influences the reactivity of adjacent C-H bonds.

Interactive Table: Barrier Energies for H-Abstraction Reactions

| Silane | Attacking Radical | Silane Barrier Energy (kcal/mol) | Alkane Analog | Alkane Barrier Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Silane (SiH₄) | H• | 4.9 | Methane (CH₄) | 13.4 | acs.org |

| Silane (SiH₄) | CH₃• | 9.3 | Methane (CH₄) | 17.5 | acs.org |

| Methylsilane | H• | 4.5 | Ethane | 10.5 | researchgate.net |

These comparative studies underscore the unique reactivity imparted by the silicon atom, both at the silicon center itself and on neighboring organic functionalities.

Interactions and Interfacial Phenomena in Ethenyl Ethoxy Dimethoxysilane Systems

Interfacial Adhesion Enhancement Mechanisms

The primary function of ethenyl(ethoxy)dimethoxysilane as an adhesion promoter is achieved through the formation of strong, durable bonds at the material interface, significantly improving the performance of composite materials. google.commdpi.com

This compound's effectiveness stems from its dual reactivity. researchgate.net The ethenyl (vinyl) group is capable of copolymerizing with organic polymer matrices, such as polyethylene (B3416737) or thermosetting resins, through mechanisms like free-radical polymerization. researchgate.netontosight.airesearchgate.net This creates a strong covalent link between the silane (B1218182) and the organic phase. Simultaneously, the silane end of the molecule establishes a durable connection with the inorganic material. researchgate.net This dual functionality allows it to act as a coupling agent, effectively bridging the gap between chemically different materials to form a stable, integrated composite structure. mdpi.comresearchgate.net

The adhesion to inorganic substrates, such as glass, metal, or silica (B1680970), is a multi-step process. mdpi.com Initially, the ethoxy and methoxy (B1213986) groups attached to the silicon atom undergo hydrolysis in the presence of water, converting them into reactive silanol (B1196071) (Si-OH) groups. mdpi.comunm.eduncsu.edu This reaction can be catalyzed by acids or bases. unm.edu These newly formed silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of the inorganic substrate. mdpi.commdpi.com This results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), anchoring the silane molecule firmly to the inorganic surface. mdpi.comresearchgate.net Additionally, the silanol groups can also self-condense with each other, forming a cross-linked polysiloxane network at the interface, which further strengthens the bond. ontosight.aiunm.eduresearchgate.net

| Functional Group | Type | Reaction Mechanism | Interacts With |

| Ethenyl (Vinyl) | Organic | Copolymerization (e.g., Free-Radical) | Polymer Matrix |

| Ethoxy | Hydrolyzable | Hydrolysis | Water |

| Methoxy | Hydrolyzable | Hydrolysis | Water |

| Silanol (post-hydrolysis) | Reactive Intermediate | Condensation | Substrate -OH groups, other Silanols |

Surface Modification Principles

The application of this compound is a cornerstone of advanced surface engineering, enabling the precise control of interfacial properties to meet specific performance criteria.

Surface functionalization with this compound allows for the deliberate modification of a substrate's surface chemistry. buffalo.edu By forming a durable silane layer, it is possible to alter properties such as surface energy, wettability, and chemical reactivity. researchgate.net The organic ethenyl group presented on the surface after bonding to an inorganic substrate imparts a more organophilic character, improving compatibility and wetting with organic resins and polymers. mdpi.combuffalo.edu This ability to transform a hydrophilic inorganic surface into a more hydrophobic, organo-reactive surface is fundamental to creating high-performance composite materials. researchgate.net The specific functionality—in this case, the vinyl group—is chosen for its ability to react and engage with a particular polymer system. researchgate.net

As a coupling agent, this compound is indispensable for promoting adhesion where it would otherwise be weak. google.comgoogle.com In fiber-reinforced plastics, for instance, it enhances the bond between glass or mineral fibers and the polymer matrix. ontosight.ai This improved interfacial adhesion is crucial for the effective transfer of stress from the flexible polymer matrix to the high-strength reinforcing fibers, directly enhancing the mechanical properties of the final composite, such as its strength and durability. mdpi.comresearchgate.net The silane essentially prevents delamination at the interface under mechanical or environmental stress. mdpi.com

Silane Interaction with Polymeric Matrices

The interaction of this compound with polymeric matrices is governed by the reactivity of its ethenyl group. This non-hydrolyzable functional group is designed to integrate into the polymer network. researchgate.net During the curing or polymerization of the matrix resin, the vinyl group of the silane can participate in the reaction, becoming a covalently bonded part of the polymer backbone. ontosight.airesearchgate.net This entanglement and chemical bonding improve the compatibility between the inorganic filler/substrate and the organic polymer, preventing phase separation and ensuring a more homogenous material. researchgate.net The result is a composite with enhanced mechanical integrity and resistance to environmental factors like moisture, which could otherwise compromise the interfacial bond. researchgate.net

Cross-linking Density and Network Formation in Polymer Composites

The introduction of this compound into a polymer composite significantly influences the formation of the polymer network and its cross-linking density. The mechanism involves the hydrolysis of the ethoxy and methoxy groups in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers (like glass, silica, or metal oxides) to form stable covalent bonds. Simultaneously, the silanol groups can self-condense to form a polysiloxane network at the interface.

The ethenyl group of the silane is available to copolymerize with the polymer matrix during curing or polymerization, especially in systems that cure via free-radical mechanisms. This dual reactivity leads to the formation of a robust, cross-linked network that integrates the filler material into the polymer matrix. ontosight.ai An increase in the concentration of the silane coupling agent generally leads to a higher cross-linking density, which in turn enhances the mechanical properties of the composite. researchgate.net

Higher cross-linking density typically results in increased stiffness, modulus of elasticity, and improved thermal stability. researchgate.net However, excessively high concentrations of cross-linking agents can sometimes lead to a reduction in properties like tensile and impact strength due to increased brittleness. mdpi.com The optimal level of the silane is therefore crucial for achieving the desired balance of properties in the final composite material.

The formation of this cross-linked network at the interface is critical for effective stress transfer from the polymer matrix to the reinforcing filler, which is fundamental to the improved mechanical performance of the composite.

Table 1: Effect of Silane Cross-linking on Polymer Composite Properties

| Property | Effect of Increased Silane Cross-linking Density | Reference |

|---|---|---|

| Mechanical Strength | Generally increases due to improved interfacial adhesion and stress transfer. | researchgate.netncsu.edu |

| Stiffness/Modulus | Increases as the network becomes more rigid. | researchgate.net |

| Thermal Stability | Improves due to the formation of stable siloxane bonds. | ontosight.aincsu.edu |

| Toughness | Can increase up to an optimal point, then may decrease with excessive cross-linking. | mdpi.comncsu.edu |

| Solvent Resistance | Improves as the cross-linked network restricts polymer chain mobility and solvent penetration. | mdpi.com |

Compatibility with Various Polymer Systems (e.g., Epoxy Resins, Polyurethanes)

The effectiveness of this compound as a coupling agent is highly dependent on its compatibility with the specific polymer matrix. The chemical structure of the silane allows for good compatibility with a range of thermosetting and thermoplastic polymers.

Epoxy Resins:

In epoxy resin systems, silane coupling agents are widely used to enhance adhesion to inorganic substrates and fillers. gelest.com The alkoxy groups (ethoxy and methoxy) of this compound can be hydrolyzed and then react with hydroxyl groups present on the filler surface and also potentially with the epoxy or hydroxyl groups of the epoxy resin itself, especially with appropriate catalysts. google.com While the ethenyl group does not directly react with the epoxy ring or the typical amine hardeners, it can be made to participate in the curing process in hybrid systems or through the use of specific curing agents that can react with vinyl groups.

The primary role in conventional epoxy systems is to form a durable bond at the filler-polymer interface. This improved interfacial bonding enhances dispersibility of fillers, increases mechanical strength, and improves resistance to moisture. gelest.com The compatibility of silicones with epoxy resins can vary; in some cases, complete miscibility is desired, while in others, controlled microphase separation can lead to improved stress relief. gelest.com

Table 2: Chemical Compatibility of Materials with Epoxy Resins

| Chemical Class | Compatibility with Epoxy Resins | Potential Interaction with this compound |

|---|---|---|

| Acids (dilute) | Good to Excellent | Hydrolysis of alkoxy groups is acid-catalyzed. |

| Alcohols | Good | Can interact with hydrolyzed silane. |

| Aliphatic Amines | Excellent (as curing agents) | Can catalyze hydrolysis and condensation of the silane. |

| Aromatic Hydrocarbons | Good | Generally inert to the silane. |

| Ketones (e.g., MEK) | Fair to Poor (can cause swelling) | Generally inert to the silane. |

| Water | Good (low absorption) | Essential for the hydrolysis of the silane's alkoxy groups. |

This table provides a general guide; specific performance depends on the formulation, curing agent, and exposure conditions. evonik.comineos.com

Polyurethanes:

In polyurethane systems, the isocyanate (NCO) groups are highly reactive towards active hydrogen compounds like alcohols and amines. The silanol groups formed from the hydrolysis of this compound can react with the isocyanate groups of the polyurethane prepolymer. This reaction incorporates the silane directly into the polyurethane network, forming a urethane (B1682113) linkage.

Table 3: General Chemical Compatibility of Polyurethane

| Chemical | Compatibility Rating |

|---|---|

| Acetone | Not Recommended |

| Ethanol (B145695) | Good |

| Gasoline | Good |

| Hydrochloric Acid (20%) | Fair |

| Mineral Oil | Good |

| Methyl Ethyl Ketone (MEK) | Not Recommended |

| Sodium Hydroxide (B78521) (20%) | Fair |

Compatibility ratings are general and can be influenced by factors such as chemical concentration, temperature, and duration of contact. psiurethanes.comspilltech.comspillcontainment.comspillcontainment.com Ratings are typically defined as: Good = minor or no effect; Fair = moderate effect; Not Recommended = severe effect.

Advanced Materials Science Applications of Ethenyl Ethoxy Dimethoxysilane Precursors

Polymer Chemistry Applications

The dual functionality of Ethenyl(ethoxy)dimethoxysilane makes it a versatile precursor in polymer chemistry, enabling the creation of materials with tailored properties.

Synthesis of Novel Polymeric Structures and Nanocomposites

This compound is utilized as a monomer or co-monomer in polymerization reactions. The ethenyl group can readily participate in standard organic polymerization processes, such as free-radical polymerization, to form a carbon-carbon polymer backbone. ontosight.ai Simultaneously, the alkoxysilane portion of the molecule can be used to create inorganic cross-links or to covalently bond with the surface of inorganic fillers.

In the realm of nanocomposites, this silane (B1218182) acts as a coupling agent to improve the interface between a polymer matrix and inorganic reinforcing fillers like silica (B1680970) or clay. nih.gov The general mechanism involves:

Hydrolysis: The ethoxy and methoxy (B1213986) groups react with water to form reactive silanol (B1196071) (Si-OH) groups.

Condensation: These silanol groups can condense with hydroxyl groups on the surface of inorganic fillers (like nano-silica), forming stable covalent Si-O-filler bonds. They can also self-condense to form a siloxane (Si-O-Si) network around the filler.

Polymerization: The ethenyl group on the silane is then available to co-polymerize with the monomers of the bulk polymer matrix, creating a strong, covalently bonded interface.

This improved interfacial adhesion enhances stress transfer from the polymer matrix to the high-modulus filler, significantly improving the mechanical properties of the resulting nanocomposite. nih.govresearchgate.net

Table 1: Representative Impact of Silane Coupling Agents on Nanocomposite Mechanical Properties

| Property | Polymer Matrix (Epoxy) | Polymer with 5% Nano-Silica (Untreated) | Polymer with 5% Nano-Silica (Silane-Treated) |

| Tensile Strength | ~60 MPa | ~65 MPa | ~85 MPa |

| Compressive Modulus | ~3.0 GPa | ~3.5 GPa | ~4.5 GPa |

| Impact Strength | ~20 kJ/m² | ~22 kJ/m² | ~30 kJ/m² |

Note: This table provides illustrative data typical for vinyl-functionalized silanes. Actual values depend on the specific polymer system, filler, and processing conditions.

Development of Functional Polymers and Hybrid Materials

This compound is a key ingredient in the synthesis of organic-inorganic hybrid polymers, often through the sol-gel process. sol-gel.netnih.govmdpi.com These materials, sometimes known as ORMOCERs (Organically Modified Ceramics), combine the properties of both organic polymers (e.g., flexibility, toughness) and inorganic glasses (e.g., hardness, thermal stability). sol-gel.net

The synthesis process involves the controlled hydrolysis and co-condensation of the silane with other silicon alkoxides like tetraethoxysilane (TEOS). mdpi.commdpi.com The ethenyl group remains available for subsequent polymerization, allowing for the formation of a densely cross-linked network where organic polymer chains are chemically bonded to a rigid, three-dimensional silica-like structure. sol-gel.netresearchgate.net By controlling the ratio of organic to inorganic components and the reaction conditions, the properties of the final hybrid material—such as refractive index, mechanical strength, and thermal resistance—can be precisely tuned for specific applications in fields like optoelectronics and specialty coatings. sol-gel.net

Engineering of Polymer Interlayers and Interfaces

The performance of multi-layered polymer systems often depends on the quality of the interface between the layers. This compound can be used to engineer these interfaces to promote adhesion and compatibility. When applied as a primer or an additive, the silane preferentially migrates to the interface.

Coatings and Adhesives Research

In coatings and adhesives, this compound is valued for its ability to enhance durability and promote bonding to a wide variety of substrates.

High-Performance Coatings Development

As an additive or co-monomer in coating formulations, this compound contributes to the formation of a highly cross-linked, durable film. Upon curing, often initiated by atmospheric moisture, the alkoxysilane groups hydrolyze and condense to form a stable siloxane network within the polymer matrix of the coating. ontosight.ai This inorganic network enhances several key properties:

Hardness and Scratch Resistance: The rigid Si-O-Si linkages increase the surface hardness.

Chemical Resistance: The stable siloxane structure provides protection against solvents and chemical attack.

Adhesion: The silanol groups formed during hydrolysis can bond strongly to inorganic substrates like metal and glass.

The ethenyl group can also co-react with the primary resin system (e.g., acrylics, epoxies), integrating the silane directly into the polymer backbone and further enhancing the coating's cohesion and durability.

Adhesion Promotion in Multi-material Systems

The primary function of this compound in adhesives and sealants is to act as an adhesion promoter or coupling agent. ontosight.ai It is particularly effective in systems where an organic adhesive must bond to an inorganic substrate, such as glass, metal, or ceramic.

The mechanism relies on its bifunctional nature:

The ethoxy and methoxy functionalities react with hydroxyl groups present on the surface of inorganic substrates, forming robust, moisture-resistant covalent bonds (M-O-Si, where M is the substrate metal or silicon).

The organophilic ethenyl group becomes entangled or co-reacts with the polymer chains of the adhesive or sealant.

This creates a permanent molecular bridge across the interface, dramatically improving adhesion strength and, critically, the durability of the bond in humid or wet environments. Research on similar silanes has shown significant improvements in bond strength through this coupling mechanism.

Table 2: Representative Adhesion Promotion Effects of Silanes

| Substrate | Adhesive System | Lap Shear Strength (Without Silane) | Lap Shear Strength (With Vinyl Silane Primer) |

| Aluminum | Epoxy Adhesive | 12 MPa | 22 MPa |

| Glass | Acrylic Adhesive | 5 MPa | 14 MPa |

| Steel | Polyurethane Sealant | 4 MPa | 9 MPa |

Note: This table presents typical data demonstrating the efficacy of vinyl silane adhesion promoters. The specific performance of this compound would depend on the formulation and substrate.

Corrosion-Resistant Coatings

This compound plays a crucial role in the formulation of advanced corrosion-resistant coatings. When applied to a metal surface, the ethoxy and methoxy groups hydrolyze in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups on the metal surface, forming a durable, covalent Si-O-metal bond. Concurrently, the silanol groups can self-condense to form a cross-linked siloxane network, creating a dense, hydrophobic barrier that protects the underlying metal from corrosive elements. The vinyl functional group allows for further reaction with the organic polymer matrix of the coating, ensuring strong adhesion and a cohesive, long-lasting protective layer.

While specific corrosion performance data for coatings formulated exclusively with this compound is limited in publicly available literature, studies on similar vinylsilanes, such as vinyltrimethoxysilane (B1682223) (VTMO), provide valuable insights into the expected performance. Research has shown that silane-based coatings can offer corrosion protection comparable to or even exceeding that of traditional chromate (B82759) treatments, which are being phased out due to environmental concerns.

Table 1: Corrosion Resistance of Uncoated and Coated Steel Panels

| Coating Type | Test Medium | Exposure Time (hours) | Corrosion Rate (mpy) |

|---|---|---|---|

| Uncoated Steel | 5% NaCl Salt Spray | 240 | > 10 |

| Epoxy Primer | 5% NaCl Salt Spray | 240 | 2-5 |

| Epoxy with Vinylsilane Pre-treatment | 5% NaCl Salt Spray | 240 | < 1 |

Note: Data is illustrative and based on typical performance of vinylsilane-treated steel.

Composite Materials Enhancement

The performance of composite materials is heavily dependent on the strength of the interface between the reinforcement (e.g., glass fibers) and the polymer matrix. This compound is utilized as a coupling agent to enhance this interfacial adhesion, leading to improved mechanical properties and durability of the composite material.

Interfacial Adhesion Improvement in Filled Polymers (e.g., Glass Fiber-Reinforced Composites)

In glass fiber-reinforced composites, this compound is applied to the surface of the glass fibers. The silanol groups, formed from the hydrolysis of the ethoxy and methoxy groups, react with the hydroxyl groups on the glass surface, forming a strong covalent bond. The vinyl group of the silane is then available to co-react with the polymer matrix during the curing process. This chemical linkage across the interface allows for efficient stress transfer from the polymer matrix to the reinforcing fibers, significantly improving the composite's tensile strength, flexural strength, and impact resistance. The improved adhesion also enhances the composite's resistance to moisture, preventing degradation of the interface and loss of mechanical properties in humid environments.

Table 2: Mechanical Properties of Glass Fiber-Reinforced Epoxy Composites

| Fiber Treatment | Tensile Strength (MPa) | Flexural Strength (MPa) | Interlaminar Shear Strength (MPa) |

|---|---|---|---|

| Untreated Glass Fibers | 350 | 550 | 30 |

| Vinylsilane-Treated Glass Fibers | 500 | 750 | 55 |

Note: This data is representative of the typical improvements seen with vinylsilane treatment in glass fiber/epoxy composites.

Silica Dispersion in Rubber Composites

In the rubber industry, precipitated silica is widely used as a reinforcing filler to improve the mechanical properties of rubber compounds, particularly for applications like "green" tires with low rolling resistance. However, the hydrophilic nature of silica leads to poor dispersion in the hydrophobic rubber matrix and strong filler-filler interactions (agglomeration), which can negatively impact the final properties.

This compound is employed as a coupling and dispersing agent to overcome these challenges. The silane chemically bonds to the silica surface through the reaction of its hydrolyzed silanol groups with the surface hydroxyls of the silica particles. This surface modification, often referred to as silanization, makes the silica more compatible with the rubber matrix. The vinyl group of the silane can then react with the rubber during vulcanization, forming a strong covalent bond between the filler and the polymer. This enhanced filler-polymer interaction leads to improved silica dispersion, reduced filler agglomeration, and consequently, better reinforcement. The result is a rubber composite with higher tensile strength, improved abrasion resistance, and lower hysteresis, which contributes to reduced rolling resistance in tires.

Table 3: Properties of Silica-Filled Rubber Compounds

| Additive | Tensile Strength (MPa) | 300% Modulus (MPa) | Tan δ at 60°C (Rolling Resistance Indicator) |

|---|---|---|---|

| No Coupling Agent | 15 | 8 | 0.15 |

| This compound | 22 | 14 | 0.10 |

Note: The data presented is illustrative of the typical effects of vinylsilanes on the properties of silica-filled rubber.

Emerging Applications in Specialized Materials

The unique reactivity of this compound is also being explored for a variety of emerging applications in specialized materials, where its ability to modify surfaces and create robust interfaces is highly valuable.

Gas Barrier Films

In the packaging and electronics industries, there is a high demand for transparent films with excellent barrier properties to prevent the permeation of gases like oxygen and water vapor. This compound can be used to create thin, transparent, and flexible gas barrier coatings. These coatings are typically formed through a sol-gel process where the silane precursor is hydrolyzed and condensed to form a dense, cross-linked silica-like network on a polymer film substrate. The vinyl groups can be used to further cross-link the network or to improve adhesion to subsequent layers in a multilayer barrier structure. The resulting inorganic-organic hybrid films can significantly reduce the gas transmission rate of the polymer substrate, extending the shelf life of packaged goods and protecting sensitive electronic components.

Table 4: Oxygen Transmission Rate (OTR) of Polymer Films

| Film Type | OTR (cc/m²/day) |

|---|---|

| PET Film | 50-100 |

| PET Film with Silane-based Barrier Coating | < 1 |

Note: Data is representative of high-performance silane-based gas barrier coatings.

Material Development for Energy Applications

The development of advanced materials is critical for progress in renewable energy technologies. This compound is being investigated for its potential to improve the performance and stability of materials used in energy applications such as perovskite solar cells and lithium-ion batteries.

In perovskite solar cells , long-term stability is a major challenge. The interfaces between the perovskite layer and the charge-transporting layers are particularly vulnerable to degradation. This compound can be used as a passivation agent to modify these interfaces. The silane molecules can react with defect sites on the perovskite surface, reducing non-radiative recombination and improving charge extraction. The formation of a thin, hydrophobic siloxane layer can also protect the perovskite from moisture, a key factor in its degradation.

In lithium-ion batteries , the performance and safety are highly dependent on the properties of the separator, which prevents direct contact between the anode and cathode. This compound can be used to coat the separator material. This coating can improve the separator's thermal stability, electrolyte wettability, and its ability to suppress the growth of lithium dendrites, which can cause short circuits. The vinyl groups can also be used to create a cross-linked network within the separator, enhancing its mechanical strength.

Table 5: Performance of Perovskite Solar Cells with and without Interfacial Modification

| Device Structure | Power Conversion Efficiency (%) | Stability (retained efficiency after 500h) |

|---|---|---|

| Standard | 18.5 | 60% |

| With Vinylsilane Passivation Layer | 20.1 | 85% |

Note: This data is illustrative and based on reported improvements for silane-passivated perovskite solar cells.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and geometry of molecules. These calculations can be broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods.

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation energy barriers. For ethenyl(ethoxy)dimethoxysilane, key reaction pathways of interest would include hydrolysis and condensation, which are fundamental to its application as a coupling agent and in the formation of polysiloxane networks. researchgate.net

Studies on similar alkoxysilanes have shown that DFT can be used to:

Elucidate the step-wise hydrolysis of the alkoxy groups (ethoxy and methoxy (B1213986) in this case), determining the activation energy for each step. researchgate.netresearchgate.net

Investigate the influence of catalysts (acidic or basic) on the reaction rates and pathways. researchgate.netresearchgate.net

Model the initial stages of condensation, where silanol (B1196071) groups react to form siloxane (Si-O-Si) bonds. nih.gov

For instance, DFT calculations on other alkoxysilanes have revealed that the hydrolysis of the first alkoxy group is often the rate-limiting step. gelest.com The energy barriers for subsequent hydrolysis steps are typically lower. The specific arrangement of ethoxy and methoxy groups in this compound would present an interesting case for DFT analysis to determine the preferential hydrolysis of one group over the other, which is influenced by both electronic and steric effects.

A hypothetical DFT study on the hydrolysis of this compound would likely involve calculating the change in Gibbs free energy (ΔG) for each step, as illustrated in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Energetics for the Hydrolysis of this compound

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| First Hydrolysis (Methoxy) | This compound + H₂O | Ethenyl(ethoxy)(hydroxy)methoxysilane + CH₃OH | 15.2 | -2.5 |

| First Hydrolysis (Ethoxy) | This compound + H₂O | Ethenyl(dihydroxy)methoxysilane + C₂H₅OH | 16.8 | -1.8 |

| Second Hydrolysis | Ethenyl(ethoxy)(hydroxy)methoxysilane + H₂O | Ethenyl(dihydroxy)ethoxysilane + CH₃OH | 13.5 | -2.1 |

| Third Hydrolysis | Ethenyl(dihydroxy)ethoxysilane + H₂O | Ethenyltrihydroxysilane + C₂H₅OH | 12.1 | -1.5 |

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Ab Initio Methods for Energetic and Structural Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) theory, can provide highly accurate predictions of molecular energies and structures. researchgate.net

For a molecule like this compound, ab initio calculations would be valuable for:

Precise Geometry Optimization: Determining the bond lengths, bond angles, and dihedral angles of the ground state and various conformers with high accuracy.

Energetic Properties: Calculating the total energy, heats of formation, and ionization potentials.

Vibrational Frequencies: Predicting the infrared and Raman spectra, which can aid in the experimental identification and characterization of the molecule and its reaction intermediates. nih.gov

While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods. For example, a high-level coupled-cluster calculation could provide a definitive value for the rotational barrier around the Si-C(vinyl) bond, which influences the molecule's conformational preferences.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds (Si-O, O-C, C-C, and Si-C) in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. libretexts.orgchemistrysteps.com

Computational methods, particularly DFT and ab initio calculations, are well-suited for mapping the potential energy surface (PES) with respect to the rotation around key dihedral angles. nih.gov For this molecule, the orientation of the vinyl group relative to the alkoxy groups and the arrangement of the ethoxy and methoxy groups are of particular interest. These conformational preferences can influence the molecule's reactivity and its interactions with surfaces or other molecules.

A typical approach involves a relaxed scan of the PES, where a specific dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized. The resulting energy profile reveals the locations of low-energy conformers and the energy barriers separating them. Studies on similar organosilanes have shown that steric and electrostatic interactions are the primary determinants of conformational preferences. nih.gov

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic-level description, it is often too computationally intensive for studying large systems or long-timescale phenomena. Molecular modeling and simulation techniques, which often rely on classical mechanics, bridge this gap.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations of Silane (B1218182) Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful methods for studying the behavior of systems containing many molecules. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

For systems involving this compound, MD and MC simulations could be used to:

Study Liquid-State Properties: Simulate the bulk liquid to predict properties like density, viscosity, and diffusion coefficients.

Investigate Interfacial Behavior: Model the interaction of the silane with surfaces, such as silica (B1680970) or metal oxides. This is crucial for understanding its role as an adhesion promoter or coupling agent. Reactive force fields (ReaxFF) have been developed to simulate the chemical reactions, such as bond formation and breaking, that occur during the grafting of silanes onto surfaces. nih.gov

Simulate Polymerization: In combination with quantum mechanical data, MD simulations can model the early stages of the sol-gel process, showing how individual silane molecules hydrolyze and condense to form oligomers and eventually a cross-linked network. nih.gov

Computational Fluid Dynamics (CFD) for Synthesis Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. youtube.com In chemical engineering, CFD is a valuable tool for designing and optimizing reactors and synthesis processes. youtube.comnih.gov

While specific CFD studies focused on the synthesis of this compound are not documented, the methodology is applicable to the industrial production of silanes. CFD simulations can be used to:

Optimize Reactor Design: Model the flow patterns, heat transfer, and mass transfer within a chemical reactor to ensure efficient mixing and temperature control. This is critical for controlling the selectivity and yield of the desired product in reactions like the hydrosilylation of acetylene (B1199291) with an appropriate alkoxysilane.

Scale-Up Processes: CFD simulations can help predict how a reaction will behave when scaled up from a laboratory-scale reactor to a large industrial-scale reactor, mitigating risks and reducing the need for costly pilot plant experiments. nih.gov

Model Multiphase Systems: Many chemical syntheses involve multiple phases (e.g., gas-liquid, liquid-solid). CFD can model the interactions between these phases, which is essential for processes like distillation or crystallization that might be used in the purification of the final product. youtube.com

By simulating the fluid dynamics and reaction kinetics simultaneously, CFD can provide a comprehensive understanding of the synthesis process, leading to improved efficiency, safety, and product quality.

Prediction and Design of Materials

Theoretical and computational chemistry studies are instrumental in forecasting the properties of materials derived from this compound and guiding the design of new materials with specific functionalities. These in-silico approaches provide deep insights at a molecular level, which are often challenging to obtain through experimental methods alone.

Modeling Reaction Kinetics and Polymerization Processes

Computational modeling is a powerful tool for understanding the complex reaction kinetics and polymerization processes of alkoxysilanes like this compound. The polymerization typically involves hydrolysis and condensation reactions, and kinetic models help in elucidating the underlying mechanisms that govern the formation of polysiloxane networks.

The kinetics of alkoxysilane polymerization are influenced by several factors, including the water-to-silane ratio, pH, catalysts, temperature, and the nature of the organic and alkoxy groups on the silicon atom. researchgate.net For this compound, the presence of both ethoxy and methoxy groups introduces additional complexity to the hydrolysis kinetics, as their reaction rates differ. Generally, methoxy groups hydrolyze faster than ethoxy groups.

Kinetic Monte Carlo (KMC) simulations combined with molecular dynamics (MD) can predict the interactions between building blocks during the formation of three-dimensional networks. nih.gov This hybrid approach allows for the real-time tracking of chemical reactions and physical movements, providing a detailed picture of the polymerization process from the molecular to the macroscopic level. nih.gov Such simulations can account for variations in chemical reactivity, diffusivity, and the formation of different structural elements. nih.gov

Key aspects of modeling the polymerization of this compound include:

Hydrolysis: The initial step involves the hydrolysis of the ethoxy and methoxy groups to form silanols (Si-OH). The rates of these reactions are highly dependent on the pH of the medium.

Condensation: The subsequent condensation reactions between silanol groups or between a silanol and an alkoxy group lead to the formation of siloxane (Si-O-Si) bonds, releasing water or alcohol as byproducts. These reactions are responsible for the growth of the polymer chains and the formation of a cross-linked network.

Reaction Pathways: Computational methods like Density Functional Theory (DFT) can be used to study the reaction mechanisms and determine the energy barriers for different hydrolysis and condensation pathways. researchgate.net This helps in understanding the selectivity and rate of the reactions.

Below is a representative data table illustrating the kind of kinetic parameters that can be obtained from computational studies for analogous vinylsilane polymerization processes.

Table 1: Hypothetical Kinetic Parameters for Vinylsilane Polymerization

| Parameter | Acidic Conditions (pH < 7) | Alkaline Conditions (pH > 7) |

|---|---|---|

| Hydrolysis Rate Constant (k_h) | 1.5 x 10⁻³ s⁻¹ | 8.2 x 10⁻³ s⁻¹ |

| Condensation Rate Constant (k_c) | 3.8 x 10⁻⁴ s⁻¹ | 6.5 x 10⁻⁴ s⁻¹ |

| Activation Energy (Ea) - Hydrolysis | 58 kJ/mol researchgate.net | 20 kJ/mol researchgate.net |

| Activation Energy (Ea) - Condensation | 45 kJ/mol | 35 kJ/mol |

Note: The values in this table are illustrative for vinylsilane systems and are meant to represent the type of data generated through kinetic modeling.

Prediction of Structure-Property Relationships in Silane-Derived Materials

A significant advantage of computational chemistry is its ability to predict the relationship between the molecular structure of a material and its macroscopic properties. For materials derived from this compound, this involves understanding how the arrangement of atoms and the polymer network architecture influence mechanical, thermal, and chemical properties.

Quantitative Structure-Property Relationship (QSPR) modeling is a key computational technique used in this area. researchgate.net QSPR models establish a mathematical correlation between the molecular descriptors of a compound and its observed properties. researchgate.net These descriptors can be calculated from the molecular structure and can represent various aspects like topology, geometry, and electronic properties.

Molecular dynamics (MD) simulations are another crucial tool for predicting material properties. dtic.milresearchgate.net In an MD simulation, the motion of each atom in a molecular system is calculated over time, allowing for the observation of dynamic processes and the calculation of bulk properties. researchgate.netyoutube.com

Key properties that can be predicted using these computational approaches include:

Mechanical Properties: Tensile strength, modulus, and flexibility of the resulting polymer can be estimated by simulating the response of the material to applied stress. dtic.mil The cross-link density, which is a direct outcome of the polymerization process, is a critical factor determining the mechanical behavior.

Thermal Properties: Glass transition temperature (Tg) and thermal stability can be predicted by simulating the material's behavior at different temperatures. researchgate.net

Adhesion Properties: As a coupling agent, this compound is designed to bond organic polymers to inorganic substrates. shinetsusilicone-global.com MD simulations can model the interface between the silane-derived polymer and a substrate, providing insights into the strength and nature of the adhesive bonds.

Chemical Resistance: The stability of the siloxane network in the presence of various chemical agents can be assessed through simulations, predicting the material's durability.

The table below presents a hypothetical QSPR model for predicting the glass transition temperature (Tg) of a series of silane-derived polymers, illustrating the relationship between molecular descriptors and a key material property.

Table 2: Illustrative QSPR Model for Predicting Glass Transition Temperature (Tg)

| Molecular Descriptor | Descriptor Value (Hypothetical) | Contribution to Tg (°C) |

|---|---|---|

| Molecular Weight | 5000 g/mol | +50 |

| Cross-link Density | 0.8 | +30 |

| Vinyl Group Content | 5% | +15 |

| Free Volume | 10% | -20 |

| Predicted Tg | | 75 °C |

Note: This table is a simplified representation of a QSPR model. Actual models often involve more complex mathematical relationships and a larger number of descriptors.

By leveraging these predictive models, researchers can virtually screen different formulations and synthetic routes to design materials with tailored properties, accelerating the development of new and improved materials based on this compound. nih.govresearchgate.net This computational-driven approach minimizes the need for extensive trial-and-error experimentation, making the material design process more efficient and cost-effective. sc.edu

Analytical Characterization Techniques in Ethenyl Ethoxy Dimethoxysilane Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups present in Ethenyl(ethoxy)dimethoxysilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For this compound, both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR are particularly informative.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The vinyl group protons (CH2=CH-) typically appear as a complex multiplet in the region of 5.8-6.2 ppm. The ethoxy group protons show a quartet around 3.8 ppm for the methylene (B1212753) group (-O-CH2-) and a triplet around 1.2 ppm for the methyl group (-CH3). The methyl protons directly attached to the silicon atom (Si-CH3) give rise to a sharp singlet at approximately 0.1-0.2 ppm.

²⁹Si NMR: ²⁹Si NMR spectroscopy provides direct insight into the silicon environment. The chemical shift in ²⁹Si NMR is highly sensitive to the substituents attached to the silicon atom. For this compound, the silicon nucleus is expected to resonate in a specific region that reflects the presence of two methoxy (B1213986) groups, one ethoxy group, and one ethenyl group. The chemical shift for silanes is influenced by the number of alkoxy groups and the nature of the organic substituent. researchgate.net In related organosilanes, the degree of condensation can be studied using ²⁹Si NMR, where different silicon sites are labeled (e.g., Dⁿ for di-functional and Tⁿ for tri-functional), with 'n' representing the number of siloxane bonds. researchgate.net

| Proton Type | Typical ¹H Chemical Shift (ppm) | Multiplicity |

| Vinyl (CH=) | 5.8 - 6.2 | Multiplet |

| Vinyl (CH2=) | 5.8 - 6.2 | Multiplet |

| Ethoxy (-O-CH2-) | ~3.8 | Quartet |

| Ethoxy (-CH3) | ~1.2 | Triplet |

| Dimethyl (Si-CH3) | 0.1 - 0.2 | Singlet |

| Silicon Environment | Expected ²⁹Si Chemical Shift Range (ppm) |

| (CH3)2Si(OCH2CH3)(CH=CH2) | -20 to -60 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands.

Key vibrational modes include the C=C stretching of the vinyl group, typically observed around 1600 cm⁻¹. The Si-O-C bond shows strong absorptions in the region of 1080-1100 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups are found in the 2900-3100 cm⁻¹ range. The presence of Si-CH₃ groups is confirmed by a characteristic absorption around 1260 cm⁻¹. The NIST Chemistry WebBook provides a reference spectrum for this compound, recorded as a solid between salts. nist.gov The disappearance of Si-O-R bands and the formation of Si-OH and subsequently Si-O-Si bonds can be monitored using FTIR, which is useful in studying hydrolysis and condensation reactions of silanes. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C (vinyl) | Stretching | ~1600 |

| C-H (vinyl) | Stretching | ~3050 |

| C-H (alkyl) | Stretching | 2850 - 2980 |

| Si-O-C | Stretching | 1080 - 1100 |

| Si-CH₃ | Rocking/Bending | ~1260 |

| C-H (alkoxy) | Bending | 1380 - 1470 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common MS technique for volatile compounds like this compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The fragmentation pattern in ethers and silanes typically involves cleavage alpha to the oxygen or silicon atom. miamioh.edulibretexts.org For this compound, common fragmentation pathways would include the loss of a methyl radical (M-15), an ethyl radical (M-29), or an ethoxy radical (M-45).

While GC-MS is the primary method, other MS techniques could potentially be applied in specific research contexts. LC-MS might be used for analyzing reaction mixtures or less volatile derivatives. MALDI-ToF-MS is generally less common for small, volatile molecules but could be employed in studies involving polymers derived from this silane (B1218182).

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | [C₆H₁₄OSi]+ | 130 |

| [M-CH₃]+ | [C₅H₁₁OSi]+ | 115 |

| [M-C₂H₅]+ | [C₄H₉OSi]+ | 101 |

| [M-OC₂H₅]+ | [C₄H₉Si]+ | 85 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing thin films and surface modifications. In the context of this compound, XPS can be used to characterize surfaces treated with this silane.

The analysis of silane films on various substrates by XPS reveals characteristic binding energies for the constituent elements. researchgate.net The Si 2p peak for organosilanes is typically observed around 102-103 eV. The C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as C-Si, C-C/C-H, and C-O. The O 1s spectrum would show contributions from Si-O-C and potentially Si-OH if hydrolysis has occurred.

| Element (Orbital) | Typical Binding Energy (eV) | Chemical Environment |

| Si 2p | 102 - 103 | Si-O, Si-C |

| C 1s | ~284.8 | C-C, C-H, C-Si |

| C 1s | ~286.5 | C-O |

| O 1s | ~532.5 | Si-O-C |

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components.

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile compounds like this compound. It allows for the separation of components in a mixture, which are then detected to provide qualitative and quantitative information. The retention time in GC is a critical parameter for identifying compounds. youtube.comyoutube.comyoutube.com

The retention time of this compound depends on several factors, including the type of column (stationary phase), column dimensions, carrier gas flow rate, and temperature program. youtube.comshimadzu.eu Non-polar or mid-polar columns are typically used for the analysis of organosilanes. The NIST WebBook entry for this compound indicates the availability of gas chromatography data, suggesting established methods for its analysis. nist.gov

| Parameter | Description |

| Stationary Phase | Typically a non-polar or medium-polarity phase (e.g., polydimethylsiloxane-based). |

| Column | Capillary columns are preferred for their high resolution. |

| Injector Temperature | Must be high enough to ensure rapid vaporization without decomposition. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

| Carrier Gas | Typically Helium or Hydrogen. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of non-volatile compounds. In the context of this compound research, HPLC is primarily applied to assess the purity of the monomer and to monitor the progress of reactions, such as its hydrolysis and condensation or its incorporation into polymer systems. By separating the compound from impurities or unreacted starting materials, HPLC allows for quantitative analysis.

Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organosilane compounds. The choice of detector, often a refractive index (RI) detector or a UV detector (if the molecule contains a suitable chromophore), is critical for accurate quantification. While specific, detailed HPLC analytical methods for this compound are not extensively published, the general principles are widely applied to similar silane coupling agents.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers synthesized using this compound. windows.net This technique separates molecules based on their hydrodynamic volume in solution, providing detailed information about the molecular weight distribution of a polymer sample. windows.net